molecular formula C22H17NO2 B5789464 3-anilino-2-(4-methoxyphenyl)-1H-inden-1-one

3-anilino-2-(4-methoxyphenyl)-1H-inden-1-one

Cat. No. B5789464
M. Wt: 327.4 g/mol
InChI Key: KPWJINFASVEJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-anilino-2-(4-methoxyphenyl)-1H-inden-1-one, also known as AN-7, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of indenone derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-anilino-2-(4-methoxyphenyl)-1H-inden-1-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell growth and survival. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of blood vessels, and reduce inflammation. This compound has also been found to modulate the activity of certain immune cells, such as T cells and natural killer cells, which play a critical role in the immune response against cancer.

Advantages and Limitations for Lab Experiments

3-anilino-2-(4-methoxyphenyl)-1H-inden-1-one has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high degree of purity. This compound is also stable under a wide range of experimental conditions, which makes it suitable for use in a variety of assays. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. This compound is also relatively expensive compared to other compounds, which can limit its use in some research settings.

Future Directions

There are several potential future directions for research on 3-anilino-2-(4-methoxyphenyl)-1H-inden-1-one. One area of interest is the development of analogs of this compound with improved solubility and potency. Another area of interest is the investigation of the synergistic effects of this compound with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-angiogenic properties. This compound has several advantages for use in laboratory experiments, but also has some limitations. There are several potential future directions for research on this compound, including the development of analogs with improved solubility and potency, investigation of synergistic effects, and further understanding of its mechanism of action.

Synthesis Methods

3-anilino-2-(4-methoxyphenyl)-1H-inden-1-one can be synthesized through a multistep process starting with the reaction of 4-methoxybenzaldehyde with malononitrile to form 4-methoxyphenyl-3-cyanoprop-2-en-1-one. This compound is then reacted with aniline in the presence of a base to form this compound. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

3-anilino-2-(4-methoxyphenyl)-1H-inden-1-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been found to inhibit the formation of blood vessels, which is essential for the growth and spread of tumors.

properties

IUPAC Name

3-anilino-2-(4-methoxyphenyl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2/c1-25-17-13-11-15(12-14-17)20-21(23-16-7-3-2-4-8-16)18-9-5-6-10-19(18)22(20)24/h2-14,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWJINFASVEJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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